molecular formula C12H23NO5 B12436473 Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate

Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate

Cat. No.: B12436473
M. Wt: 261.31 g/mol
InChI Key: BTSXUUIYWQKWPG-UHFFFAOYSA-N
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Description

Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group into the amino acid derivative efficiently . This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

  • Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
  • tert-Butyl 4-[(hydroxymethyl)benzylcarbamate
  • 2-(tert-Butoxycarbonylamino)-1-ethanol

Comparison: Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This dual functionality allows for versatile applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules . Similar compounds may lack one of these functional groups, limiting their utility in certain reactions.

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16)

InChI Key

BTSXUUIYWQKWPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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